molecular formula C11H16Cl2N2 B11865041 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B11865041
M. Wt: 247.16 g/mol
InChI Key: PHKULBBCFGSAFI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chlorobenzyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidin-3-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound of 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride, widely used in medicinal chemistry.

    Pyrrolidin-2-one: Another derivative of pyrrolidine with different biological activities.

    4-Chlorobenzylamine: A simpler compound with a similar 4-chlorobenzyl group but lacking the pyrrolidine ring.

Uniqueness

This compound is unique due to the combination of the pyrrolidine ring and the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes the compound a valuable tool in various research applications.

Properties

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;/h1-4,11H,5-8,13H2;1H

InChI Key

PHKULBBCFGSAFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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